十五烷酸

概述

描述

. It is a colorless solid that is primarily found in dairy fat, ruminant meat, and some fish and plants . This compound is relatively rare in nature but has garnered attention due to its potential health benefits and applications in various fields.

科学研究应用

十五烷酸具有广泛的科学研究应用,包括:

作用机制

十五烷酸通过几个分子靶点和途径发挥其作用:

激活 PPARα-δ 受体: 这些受体调节代谢、免疫、情绪、食欲和睡眠.

激活 AMPK 途径: 该途径维持细胞稳态.

抑制 HDAC-6: 这可以减少癌细胞增殖.

抑制 MAPK 和 JAK-STAT 信号传导: 这些途径减少炎症.

6. 与相似化合物的比较

十五烷酸通常与其他脂肪酸如二十碳五烯酸 (EPA) 和 omega-3 脂肪酸进行比较。一些主要的比较点包括:

二十碳五烯酸 (EPA): 虽然十五烷酸和 EPA 都具有抗炎特性,但十五烷酸已被证明具有更广泛、更安全的临床相关活性.

Omega-3 脂肪酸: 十五烷酸已被发现具有额外的抗炎和抗增殖活性,而 omega-3 脂肪酸中没有这些活性.

相似化合物:

- 十四烷酸

- 十六烷酸

- 二十碳五烯酸 (EPA)

十五烷酸因其独特的特性组合和潜在的健康益处而脱颖而出,使其成为各个研究领域中备受关注的化合物。

生化分析

Biochemical Properties

Pentadecanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to activate AMPK and inhibit mTOR, both of which are core components of the human longevity pathway .

Cellular Effects

Pentadecanoic acid has broad activities relevant to protecting cardiometabolic, immune, and liver health . It has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .

Molecular Mechanism

At the molecular level, pentadecanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .

Temporal Effects in Laboratory Settings

The effects of pentadecanoic acid change over time in laboratory settings. It is non-cytotoxic at all concentrations and has dose-dependent activities

Dosage Effects in Animal Models

The effects of pentadecanoic acid vary with different dosages in animal models

Metabolic Pathways

Pentadecanoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

准备方法

合成路线及反应条件: 十五烷酸可以在实验室通过十六烯 (CH3(CH2)13CH=CH2) 的高锰酸盐氧化合成 . 该方法涉及在受控条件下使用高锰酸钾作为氧化剂,生成十五烷酸。

工业生产方法: 十五烷酸的工业生产通常涉及从天然来源如乳制品脂肪中提取。 牛乳中的奶油脂肪是主要的膳食来源,占牛乳脂肪的约 1.2% . 提取过程涉及通过各种化学和物理方法从牛奶脂肪中分离脂肪酸。

化学反应分析

反应类型: 十五烷酸会发生几种类型的化学反应,包括:

氧化: 它可以被氧化生成各种衍生物。

还原: 它可以被还原形成十五烷醇。

取代: 它可以发生取代反应形成酯和其他衍生物。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO4) 通常用作氧化剂。

还原: 氢化铝锂 (LiAlH4) 通常用于还原反应。

取代: 在酸性或碱性条件下,醇和酸用于形成酯。

主要生成物:

氧化: 各种氧化的衍生物。

还原: 十五烷醇。

取代: 酯和其他取代的衍生物。

相似化合物的比较

- Tetradecanoic Acid

- Hexadecanoic Acid

- Eicosapentaenoic Acid (EPA)

Pentadecanoic acid stands out due to its unique combination of properties and potential health benefits, making it a compound of significant interest in various fields of research.

生物活性

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has gained attention for its potential health benefits, particularly in relation to cellular stability, inflammation, and cancer. This article explores the biological activities of pentadecanoic acid, supported by various studies and findings.

Overview of Pentadecanoic Acid

Pentadecanoic acid is primarily found in dairy products and certain fish. It is considered an essential fatty acid due to its role in human health, particularly in maintaining cellular integrity and metabolic functions. Recent research highlights its potential as a bioactive compound with diverse physiological effects.

- Cell Membrane Stability : Pentadecanoic acid plays a crucial role in stabilizing cell membranes. A deficiency of less than 0.2% of total circulating fatty acids can lead to ferroptosis, a form of cell death linked to oxidative stress and mitochondrial dysfunction .

- Anti-inflammatory Properties : Studies have shown that pentadecanoic acid exhibits anti-inflammatory effects by modulating cytokine production. It has demonstrated the ability to lower pro-inflammatory markers such as IL-1α and MCP-1 across various human cell systems .

- Cancer Suppression : Research indicates that pentadecanoic acid can inhibit the proliferation and migration of cancer cells. In particular, it has shown cytotoxic effects on breast cancer stem-like cells (MCF-7/SC), reducing their stemness and inducing apoptosis through the inhibition of the JAK2/STAT3 signaling pathway .

Table 1: Summary of Biological Activities of Pentadecanoic Acid

Case Studies

- Cellular Stability Hypothesis : A study proposed by Venn-Watson suggests that maintaining adequate levels of pentadecanoic acid is crucial for cellular stability and longevity. Deficiencies may lead to increased susceptibility to age-related diseases such as type 2 diabetes and cardiovascular conditions .

- Cardiovascular Risk Reduction : An analysis indicated that higher plasma levels of pentadecanoic acid correlate with a significantly lower risk of cardiovascular diseases (CVD). Each standard deviation increase in pentadecanoic acid was associated with a 19% reduction in CVD risk .

- Cancer Research : In vitro studies demonstrated that pentadecanoic acid effectively reduces the viability of breast cancer stem-like cells, suggesting its potential as a therapeutic agent against aggressive cancer phenotypes .

属性

IUPAC Name |

pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

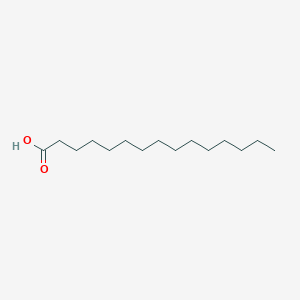

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021652 | |

| Record name | Pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | Pentadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1002-84-2 | |

| Record name | Pentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52.3 °C | |

| Record name | Pentadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentadecanoic acid?

A1: Pentadecanoic acid, also known as pentadecylic acid, has the molecular formula CH3(CH2)13COOH and a molecular weight of 242.40 g/mol.

Q2: Are there any notable spectroscopic characteristics of pentadecanoic acid?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, pentadecanoic acid, like other fatty acids, can be characterized using techniques like IR, 1H NMR, and MS. [, ] For example, IR spectroscopy would reveal characteristic peaks for the carboxylic acid functional group and the aliphatic chain.

Q3: How does pentadecanoic acid affect glucose metabolism?

A4: Research suggests that pentadecanoic acid can promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, potentially via the AMPK-AS160 pathway. [] This indicates a potential role in improving insulin sensitivity.

Q4: How is pentadecanoic acid metabolized in the body?

A5: Studies in mice suggest that pentadecanoic acid, being an odd-chain fatty acid, has a significantly lower catabolism rate compared to even-chain fatty acids like palmitic acid. [] This slower breakdown might contribute to its accumulation in body fat. Additionally, research in rabbits suggests that pentadecanoic acid can be metabolized in hair follicles, producing succinic acid which contributes to ATP production, potentially explaining its hair growth promoting effects. []

Q5: How does pentadecanoic acid interact with cancer cells?

A6: Pentadecanoic acid has shown selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells, reducing their stemness, migration, and invasion. [] It appears to achieve this by suppressing IL-6-induced JAK2/STAT3 signaling and promoting caspase-dependent apoptosis.

Q6: What is the role of pentadecanoic acid in myocardial fatty acid metabolism?

A7: While not a primary focus of the provided research, pentadecanoic acid is structurally similar to fatty acids used in myocardial imaging agents like BMIPP (β-methyl-iodophenyl pentadecanoic acid). [, , , ] This suggests it might be involved in myocardial fatty acid metabolism, but further research is needed to confirm this.

Q7: What analytical methods are used to detect and quantify pentadecanoic acid?

A8: Gas chromatography (GC) is a common technique for analyzing pentadecanoic acid, often coupled with mass spectrometry (GC-MS). [, , , , , , , , ] This method allows for separation and identification of pentadecanoic acid within complex mixtures found in biological samples and food products.

Q8: Are there any challenges in accurately analyzing pentadecanoic acid using GC?

A9: Yes, accurately measuring pentadecanoic acid using GC can be challenging due to its typically low concentrations in samples and potential co-elution with other fatty acids. [] For instance, it may overlap with 9-cis-tetradecenoic acid (9c-14:1) during analysis. Careful optimization of GC conditions is crucial for accurate identification and quantification.

Q9: What are some potential applications of pentadecanoic acid in medicine?

A9: Based on its observed biological activities, pentadecanoic acid shows promise in several areas:

- Diabetes Management: Its ability to enhance glucose uptake and improve insulin sensitivity suggests potential as a therapeutic agent for type 2 diabetes. []

- Cancer Treatment: Its selective cytotoxicity against breast cancer stem-like cells warrants further investigation for potential anticancer applications. []

- Hair Loss Treatment: Studies showing its ability to promote hair growth in animal models suggest potential for treating hair loss conditions. []

Q10: Are there any applications of pentadecanoic acid derivatives in imaging?

A11: While pentadecanoic acid itself isn't used directly in imaging, radiolabeled derivatives like BMIPP (β-methyl-iodophenyl pentadecanoic acid) are utilized in myocardial scintigraphy. [, , , ] These agents help visualize myocardial fatty acid metabolism and detect abnormalities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。